molecular formula C19H15NO B11724327 2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11724327
M. Wt: 273.3 g/mol
InChI Key: JCUHEMJWSFFFOR-UHFFFAOYSA-N
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Description

2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of a carbazole derivative with a benzaldehyde derivative under acidic or basic conditions. One common method is the use of glacial acetic acid as a solvent and catalyst, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized carbazole derivatives.

Scientific Research Applications

2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structure, which combines the carbazole core with a phenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-benzylidene-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2

InChI Key

JCUHEMJWSFFFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24

Origin of Product

United States

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